

A Comparative Guide to the Catalytic Performance of Nickel-Platinum Alloys

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of various Nickel-Platinum (Ni-Pt) alloy compositions across several key chemical reactions. The data presented is compiled from peer-reviewed scientific literature and is intended to assist researchers in selecting optimal catalyst formulations for their specific applications.

Electrocatalysis: Oxygen Reduction Reaction (ORR)

The Oxygen Reduction Reaction is a critical process in fuel cells and other electrochemical energy conversion devices. The addition of nickel to platinum has been shown to significantly enhance the catalytic activity for ORR, primarily by modifying the electronic structure of platinum and weakening the binding of oxygen-containing intermediates.

Performance Comparison

The following table summarizes the mass activity (MA) and specific activity (SA) of various carbon-supported Pt-Ni alloy catalysts for the ORR at 0.9 V vs. the Reversible Hydrogen Electrode (RHE). Higher values indicate better catalytic performance.



Catalyst Composition (Atomic Ratio)	Mass Activity (mA/mg_Pt)	Specific Activity (mA/cm²)	Reference
Pt/C (Commercial)	0.07	-	[1]
PtNi/C (Hollow Structure)	0.49	1.88	[1]
Pt:Ni (4:1)	8.42	0.09	[2]
Pt:Ni (1:1)	-	0.09	[2]
PtNi/C (Pt atomic ratio ~1, Ni ~0.35)	0.574	-	[3]
Pt/C JM (Commercial)	~0.21	-	[3]

Experimental Protocol: ORR Activity Measurement using Rotating Disk Electrode (RDE)

Catalyst Ink Preparation:

- A specific amount of the Pt-Ni/C catalyst is dispersed in a mixture of isopropanol and deionized water.[4]
- A small volume of Nafion® solution (typically 5 wt%) is added to the suspension to act as a binder.
- The mixture is sonicated in an ice bath to form a homogeneous catalyst ink.

Working Electrode Preparation:

- A micropipette is used to drop a small, precise volume of the catalyst ink onto the glassy carbon surface of the RDE.
- The electrode is then dried under a controlled atmosphere to form a uniform catalyst thin film.



Electrochemical Measurements:

- The RDE, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or RHE) are placed in a glass electrochemical cell containing an acidic electrolyte (typically 0.1 M HClO₄).[4][5]
- The electrolyte is purged with high-purity argon to remove dissolved oxygen for the initial cyclic voltammetry (CV) measurements.
- CV is performed to clean the catalyst surface and determine the electrochemical active surface area (ECSA).[4]
- The electrolyte is then saturated with high-purity oxygen.
- Linear sweep voltammetry (LSV) is performed at a specific rotation speed (e.g., 1600 rpm) and a slow scan rate (e.g., 10 mV/s) to obtain the ORR polarization curve.[4]
- The mass activity and specific activity are calculated from the kinetic current, which is derived from the Koutecký–Levich equation, and normalized to the platinum mass and ECSA, respectively.[5]



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Caption: Experimental workflow for measuring ORR activity.

Methane Steam Reforming

Methane steam reforming is a crucial industrial process for producing hydrogen and synthesis gas (syngas). Nickel-based catalysts are widely used due to their high activity and low cost. The addition of platinum to nickel catalysts can enhance their activity and stability, particularly by improving their resistance to deactivation from carbon deposition and oxidation.[6][7]



Performance Comparison

The following table compares the methane conversion of a bimetallic Ni-Pt catalyst with a monometallic Ni catalyst under dynamic methane steam reforming conditions.

Catalyst	Methane Conversion (%) at 700°C (3rd Cycle)	Reference
15% Ni/MgAlOx	~80	[6]
15% Ni - 1% Pt/MgAlOx	>90	[6]

The bimetallic Ni-Pt catalyst demonstrates significantly higher and more stable methane conversion over multiple cycles compared to the monometallic Ni catalyst.[6] This is attributed to the hindrance of Ni oxidation and re-incorporation into the support, which are major deactivation pathways for Ni-only catalysts.[6]

Experimental Protocol: Methane Steam Reforming in a Fixed-Bed Reactor

Catalyst Preparation (Incipient Wetness Impregnation):

- The support material (e.g., MgAlO_x) is dried to remove moisture.
- Aqueous solutions of the metal precursors, such as nickel nitrate hexahydrate
 (Ni(NO₃)₂·6H₂O) and tetraamineplatinum(II) nitrate (Pt(NH₃)₄(NO₃)₂), are prepared. For
 bimetallic catalysts, the precursors are co-impregnated.
- The precursor solution is added dropwise to the support material until the pores are filled.
- The impregnated support is dried, typically in an oven at a specific temperature (e.g., 80-120°C).
- The dried material is then calcined in air at a high temperature (e.g., 500-700°C) to decompose the precursors and form the metal oxides on the support.

Catalytic Activity Testing:



- A specific amount of the catalyst is loaded into a fixed-bed reactor, typically a quartz or stainless steel tube.[8][9]
- The catalyst is pre-treated in situ, which usually involves reduction in a hydrogen-containing gas stream (e.g., 5% H₂/N₂) at a high temperature (e.g., 900°C) to reduce the metal oxides to their metallic form.[6]
- A feed gas mixture of methane, steam, and an inert gas (e.g., N₂ or Ar) at a specific steam-to-carbon ratio is introduced into the reactor.[6][8]
- The reactor is maintained at the desired reaction temperature and pressure.
- The composition of the effluent gas stream is analyzed using a gas chromatograph (GC) to determine the conversion of methane and the selectivity to various products (H₂, CO, CO₂).



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Caption: Experimental workflow for methane steam reforming.

CO₂ Hydrogenation

The hydrogenation of carbon dioxide into valuable chemicals and fuels, such as methane (CH₄) and carbon monoxide (CO), is a key technology for CO₂ utilization. The composition of Ni-Pt alloys can significantly influence the product selectivity of this reaction.

Performance Comparison

While detailed quantitative data for turnover frequency across a range of Ni-Pt compositions is not readily available in a single comparative study, existing research indicates a strong influence of the alloy structure on product selectivity. For instance, one study found that while both monometallic Pt/y-Al₂O₃ and Ni/y-Al₂O₃ catalysts primarily produced CO, a bimetallic Pt-



Ni/γ-Al₂O₃ catalyst, consisting of Pt nanoparticles decorated with isolated Ni atoms, exhibited high selectivity towards CH₄. This shift in selectivity is attributed to the electronic interaction between Pt and Ni, which alters the reaction pathway, favoring the further hydrogenation of intermediate species to methane.

Experimental Protocol: CO2 Hydrogenation

Catalyst Preparation: The synthesis of supported Ni-Pt catalysts for CO₂ hydrogenation often follows similar impregnation methods as described for methane steam reforming catalysts. The key is to control the deposition and interaction of the two metals on the support surface.

Catalytic Activity Testing:

- The catalyst is loaded into a fixed-bed reactor.
- The catalyst is pre-treated, typically involving reduction in a H₂ flow at elevated temperatures, to ensure the metals are in their active metallic state.
- A feed gas mixture of CO₂, H₂, and a balance gas (e.g., Ar) is introduced into the reactor at a
 defined H₂/CO₂ ratio and flow rate.
- The reaction is carried out at a specific temperature and pressure.
- The product stream is analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector for H₂, CO, CO₂, and CH₄, and a flame ionization detector for hydrocarbons) to determine CO₂ conversion and product selectivity.

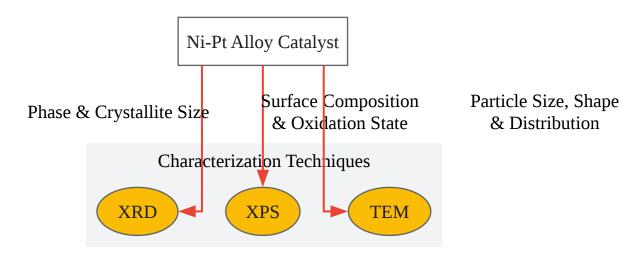
Catalyst Characterization

To understand the relationship between the structure of Ni-Pt alloys and their catalytic performance, a variety of characterization techniques are employed.

 X-ray Diffraction (XRD): Used to identify the crystalline phases present in the catalyst, determine the alloy formation (solid solution), and estimate the average crystallite size of the nanoparticles.[10]



- X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and oxidation states of the metals on the catalyst surface.[1]
- Transmission Electron Microscopy (TEM): Provides direct visualization of the catalyst nanoparticles, allowing for the determination of their size, morphology, and distribution on the support. High-resolution TEM (HRTEM) can reveal the crystal lattice of the nanoparticles.[11]



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Caption: Common catalyst characterization techniques.

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